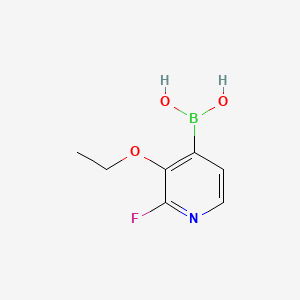
(3-Ethoxy-2-fluoropyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethoxy-2-fluoropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H9BFNO3 and a molecular weight of 184.96 g/mol . This compound is characterized by the presence of an ethoxy group, a fluorine atom, and a boronic acid moiety attached to a pyridine ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxy-2-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 3-ethoxy-2-fluoropyridine using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like 1,4-dioxane. The reaction mixture is heated to reflux, and the product is isolated through standard workup procedures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may be optimized for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
(3-Ethoxy-2-fluoropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), 1,4-dioxane
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of alcohols or ketones
Substitution: Formation of substituted pyridine derivatives
科学的研究の応用
(3-Ethoxy-2-fluoropyridin-4-yl)boronic acid has several scientific research applications:
作用機序
The mechanism of action of (3-ethoxy-2-fluoropyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation with an aryl or vinyl halide, and subsequent reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring the organic group to the palladium catalyst, which facilitates the coupling reaction.
類似化合物との比較
Similar Compounds
Uniqueness
(3-Ethoxy-2-fluoropyridin-4-yl)boronic acid is unique due to the presence of both an ethoxy group and a fluorine atom on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a valuable intermediate in the synthesis of diverse organic compounds .
特性
分子式 |
C7H9BFNO3 |
|---|---|
分子量 |
184.96 g/mol |
IUPAC名 |
(3-ethoxy-2-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H9BFNO3/c1-2-13-6-5(8(11)12)3-4-10-7(6)9/h3-4,11-12H,2H2,1H3 |
InChIキー |
WUSWHLCECPNCPL-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=NC=C1)F)OCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















